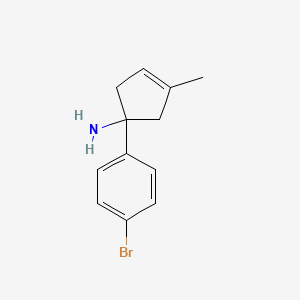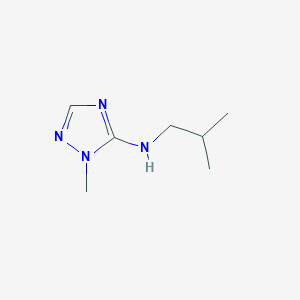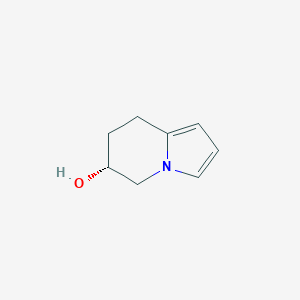
1,1-Dimethyl-3-phenyl-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-phenyl-1H-isoindole is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their unique structural properties and diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-phenyl-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of N-phenylmaleimide with dimethylacetylene dicarboxylate in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction leads to the formation of the desired isoindole derivative through a cycloaddition mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-phenyl-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding isoindole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Isoindole oxides.
Reduction: Reduced isoindole derivatives.
Substitution: Halogenated isoindole derivatives.
Scientific Research Applications
1,1-Dimethyl-3-phenyl-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-phenyl-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-2-phenyl-1H-isoindole
- 1,1-Dimethyl-3-(4-methylphenyl)-1H-isoindole
- 1,1-Dimethyl-3-(4-chlorophenyl)-1H-isoindole
Comparison
1,1-Dimethyl-3-phenyl-1H-isoindole is unique due to the presence of both dimethyl and phenyl groups, which enhance its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C16H15N |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1,1-dimethyl-3-phenylisoindole |
InChI |
InChI=1S/C16H15N/c1-16(2)14-11-7-6-10-13(14)15(17-16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
MAHJPPMMSSUJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


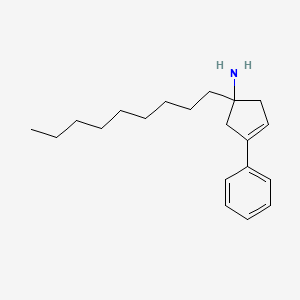
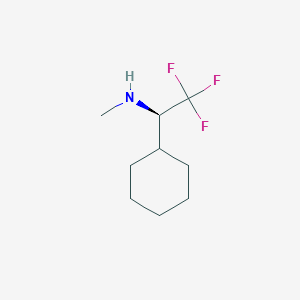

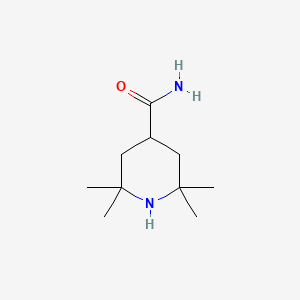


![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
